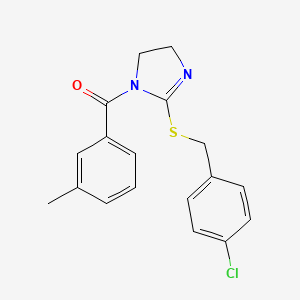

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone

Description

“(2-((4-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone” is a substituted imidazole derivative characterized by a 4,5-dihydroimidazole core functionalized with a 4-chlorobenzylthio group at the 2-position and a m-tolyl (3-methylphenyl) methanone moiety at the 1-position. The m-tolyl methanone contributes steric bulk and lipophilicity, which may influence binding affinity in biological systems. This structural framework aligns with compounds investigated for antiproliferative, antimicrobial, or enzyme-inhibitory activities, as seen in analogs such as 4-aryl-2-benzoyl-imidazoles .

Properties

IUPAC Name |

[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2OS/c1-13-3-2-4-15(11-13)17(22)21-10-9-20-18(21)23-12-14-5-7-16(19)8-6-14/h2-8,11H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUNYWJNQRYZIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with m-tolyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency. Additionally, purification processes such as recrystallization or chromatography are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.

Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Ammonia, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies often focus on its interactions with biological targets and its effects on cellular processes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance, such as increasing their thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Halogen Substitution Patterns

- 4-Chlorobenzylthio (Target Compound) : The 4-chloro group enhances lipophilicity and may improve membrane permeability. Chlorine’s electron-withdrawing nature could stabilize the thioether linkage against oxidation.

- 4-Fluorobenzylthio (): The 4-fluoro derivative (4-ethoxyphenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone) replaces chlorine with fluorine, reducing steric bulk while maintaining electronegativity. Fluorine’s smaller size may enhance target selectivity in certain contexts .

Variations in the Aryl Methanone Group

m-Tolyl vs. 4-Ethoxyphenyl

- The target compound’s m-tolyl group (3-methylphenyl) provides moderate electron-donating effects via the methyl substituent, balancing solubility and lipophilicity.

- This modification could enhance solubility but reduce cell permeability compared to the m-tolyl variant .

Trimethoxyphenyl ()

- The 3,4,5-trimethoxyphenyl group in (2-(4-ethylphenyl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone () demonstrates potent antiproliferative activity, likely due to enhanced interactions with tubulin’s colchicine-binding site. The target compound’s m-tolyl group lacks this multi-methoxy motif, suggesting divergent biological targets .

Imidazole Core Modifications

Dihydroimidazole vs. Aromatic Imidazole

- However, this saturation may also limit π-π stacking interactions critical for binding to certain enzymes .

Nitroimidazole Derivatives (–5)

- Nitro-substituted imidazoles (e.g., 1,2-dimethyl-5-nitro-1H-imidazole in ) exhibit distinct redox properties and antimicrobial activity. The target compound lacks nitro groups, suggesting a different mechanism of action .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Biological Activity

The compound (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone, often referred to as a derivative of imidazole, has garnered attention for its potential biological activities. This article presents an overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H14ClN2S

- Molecular Weight : 266.78 g/mol

- CAS Number : 673434-78-1

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes. The following sections detail its pharmacological effects and mechanisms.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against a range of pathogens, including bacteria and fungi. For instance, derivatives showed inhibition against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Anticancer Properties

The compound's structural similarities to known anticancer agents suggest potential efficacy in cancer therapy. Studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cells by activating caspases and modulating signaling pathways such as the PI3K/Akt pathway. For example, one study reported that certain imidazole derivatives inhibited the proliferation of breast cancer cells in vitro .

Anti-inflammatory Effects

Imidazole compounds have been noted for their anti-inflammatory properties. They may exert these effects through the inhibition of pro-inflammatory cytokines and mediators. Research has indicated that certain derivatives can reduce the production of TNF-alpha and IL-6 in activated macrophages, which are critical in inflammatory responses .

The biological activity of this compound is believed to involve:

- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) has been observed, influencing various signaling pathways related to inflammation and immune response.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

- Apoptotic Pathways : Activation of apoptotic pathways leading to cell death in cancerous cells is a significant mechanism through which this compound may exert its anticancer effects.

Case Studies

Several case studies have explored the biological activity of imidazole derivatives:

- Study on Antimicrobial Efficacy : A comprehensive study evaluated various imidazole derivatives for their antimicrobial activity against clinical isolates. The results demonstrated that modifications at the benzyl position significantly enhanced antibacterial potency .

- Cancer Cell Line Studies : In vitro studies using breast cancer cell lines showed that specific imidazole derivatives led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways .

- Inflammation Model Studies : Animal models treated with imidazole derivatives exhibited reduced markers of inflammation compared to controls, supporting their potential use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for producing (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution and condensation reactions. Key steps include:

- Thioether formation : Reacting 4-chlorobenzyl mercaptan with a dihydroimidazole precursor under basic conditions (e.g., NaH in THF) .

- Methanone coupling : Using tert-butyllithium at low temperatures (−78°C) to deprotonate intermediates, followed by reaction with m-tolyl acyl chlorides .

- Optimization : Microwave-assisted synthesis or solvent-free conditions improve reaction efficiency and reduce by-products . Purification via flash column chromatography (hexane:ethyl acetate gradients) yields >80% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR spectroscopy : 1H/13C NMR identifies functional groups (e.g., thioether at δ 3.5–4.0 ppm, aromatic protons from m-tolyl at δ 7.2–7.8 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 413.08) .

- HPLC : Monitors purity (>95%) using C18 columns with acetonitrile/water gradients .

- X-ray crystallography : Resolves 3D conformation, critical for understanding biological interactions .

Q. How do the functional groups in this compound influence its reactivity?

- Key Groups :

- Thioether (C-S-C) : Susceptible to oxidation (e.g., forming sulfoxides) under mild oxidative conditions (H2O2, room temperature) .

- Dihydroimidazole ring : Acts as a hydrogen bond acceptor, enabling interactions with biological targets like enzymes .

- Methanone (C=O) : Participates in nucleophilic additions (e.g., Grignard reactions) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

- Methodology : Compare analogs (Table 1) to identify critical substituents:

| Analog Structure | Key Modification | Biological Activity Trend |

|---|---|---|

| Bromophenyl substitution | Increased electrophilicity | Enhanced enzyme inhibition (IC50 ↓) |

| Cyclopentyl substitution | Improved lipophilicity | Higher membrane permeability |

- Approach : Introduce electron-withdrawing groups (e.g., -NO2) to the m-tolyl moiety to modulate electronic effects .

Q. What computational methods predict the compound’s 3D conformation and binding modes?

- Methodology :

- Density Functional Theory (DFT) : Calculates energy-minimized geometries (e.g., dihedral angles of the dihydroimidazole ring) .

- Molecular docking (AutoDock Vina) : Simulates interactions with targets like kinases (binding affinity < −8.0 kcal/mol) .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodology :

- Dose-response validation : Re-test activity in standardized assays (e.g., ATPase inhibition at 1–100 µM) .

- Off-target screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .

- Metabolite analysis (LC-MS) : Rule out degradation products confounding results .

Q. What strategies are effective in designing derivatives targeting selective kinase inhibition?

- Methodology :

- Bioisosteric replacement : Substitute the 4-chlorobenzyl group with trifluoromethyl (improves selectivity for VEGFR-2) .

- Prodrug modification : Add ester moieties to the methanone group for enhanced bioavailability .

- Crystallographic fragment screening : Identify binding hotspots for rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.